molecular formula C7H16ClNO4 B070113 N-D-Xylosyldimethylamine hydrochloride CAS No. 179902-33-1

N-D-Xylosyldimethylamine hydrochloride

Cat. No. B070113
M. Wt: 213.66 g/mol
InChI Key: IZGHTMSDZUNRSO-VETZBGQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-D-Xylosyldimethylamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. It is a derivative of xylose, which is a natural sugar found in many fruits and vegetables. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism Of Action

The mechanism of action of N-D-Xylosyldimethylamine hydrochloride is not fully understood. However, it is believed to act as a glycosyl donor in various glycosylation reactions. The compound has been shown to react with various acceptor molecules, including amino acids, peptides, and lipids, to form glycosylated products. The resulting glycosylated products have been shown to have various biological activities, including antimicrobial, antitumor, and immunomodulatory activities.

Biochemical And Physiological Effects

N-D-Xylosyldimethylamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to enhance the stability and solubility of glycosylated products, which can improve their bioavailability and biological activity. The compound has also been shown to enhance the immune response in vitro and in vivo, which can be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

N-D-Xylosyldimethylamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its ability to enhance the stability and solubility of glycosylated products, which can improve their bioavailability and biological activity. Another advantage is its ability to enhance the immune response in vitro and in vivo, which can be beneficial in the treatment of various diseases. However, one limitation is that the compound can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for the research and development of N-D-Xylosyldimethylamine hydrochloride. One direction is to explore its potential applications in the synthesis of glycosylated natural products, such as glycolipids, glycopeptides, and glycoproteins. Another direction is to investigate its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of the compound.

Synthesis Methods

N-D-Xylosyldimethylamine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of xylose with dimethylamine in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain N-D-Xylosyldimethylamine hydrochloride.

Scientific Research Applications

N-D-Xylosyldimethylamine hydrochloride has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various compounds, including glycosylated peptides, glycosylated amino acids, and glycosylated lipids. The compound has also been used in the synthesis of glycosylated natural products, such as glycolipids, glycopeptides, and glycoproteins.

properties

CAS RN

179902-33-1

Product Name

N-D-Xylosyldimethylamine hydrochloride

Molecular Formula

C7H16ClNO4

Molecular Weight

213.66 g/mol

IUPAC Name

(3R,4S,5R)-2-(dimethylamino)oxane-3,4,5-triol;hydrochloride

InChI

InChI=1S/C7H15NO4.ClH/c1-8(2)7-6(11)5(10)4(9)3-12-7;/h4-7,9-11H,3H2,1-2H3;1H/t4-,5+,6-,7?;/m1./s1

InChI Key

IZGHTMSDZUNRSO-VETZBGQHSA-N

Isomeric SMILES

CN(C)C1[C@@H]([C@H]([C@@H](CO1)O)O)O.Cl

SMILES

CN(C)C1C(C(C(CO1)O)O)O.Cl

Canonical SMILES

CN(C)C1C(C(C(CO1)O)O)O.Cl

synonyms

(3R,4S,5R)-2-dimethylaminooxane-3,4,5-triol hydrochloride

Origin of Product

United States

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